molecular formula C5H12Cl2Si B076282 Chloro(3-chloropropyl)dimethylsilane CAS No. 10605-40-0

Chloro(3-chloropropyl)dimethylsilane

Cat. No. B076282
Key on ui cas rn: 10605-40-0
M. Wt: 171.14 g/mol
InChI Key: BJLJNLUARMMMLW-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 8.7 g (0.075 mol) of Et3SiH and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution was added (0.05 ml) at 34° C. Gentle heating caused a smooth exothermic reaction to 92° over 36 min. Vacuum distillation yielded 42.5% of Me2SiClCH2CH2CH2Cl and 4.8% of Et3SiCH2CH2CH2Cl. This example shows that Et3SiH at the equimolar level is an effective promoter for the reaction between Me2SiHCl and allyl chloride.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Yield
42.5%
Yield
4.8%

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[SiH:5]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7].[CH2:12]([Cl:15])[CH:13]=[CH2:14]>>[Si:1]([CH2:14][CH2:13][CH2:12][Cl:15])([CH3:3])([CH3:2])[Cl:4].[Si:5]([CH2:14][CH2:13][CH2:12][Cl:15])([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pt catalyst solution was added (0.05 ml) at 34° C
TEMPERATURE
Type
TEMPERATURE
Details
Gentle heating
CUSTOM
Type
CUSTOM
Details
a smooth exothermic reaction to 92° over 36 min
Duration
36 min
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(C)(C)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42.5%
Name
Type
product
Smiles
[Si](CC)(CC)(CC)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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